5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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Overview
Description
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyranone core substituted with a chlorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The compound “5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one” is a complex organic molecule that contains a pyran-4-one moiety. Pyran-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to accurately determine the biochemical pathways it might affect. Compounds with similar structures have been used in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the pyranone core. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the phenylpiperazine moiety is attached through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorophenyl site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-methoxy-4′-methylbiphenyl: Used in various organic synthesis applications.
4-chlorodiphenyl ether: Employed in the synthesis of other organic compounds.
Uniqueness
What sets 5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one apart is its unique combination of a pyranone core with both chlorophenyl and phenylpiperazine groups. This structure provides a versatile platform for further chemical modifications and applications in diverse fields .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-8-6-18(7-9-19)16-29-23-17-28-21(14-22(23)27)15-25-10-12-26(13-11-25)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZWTUVLVMVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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